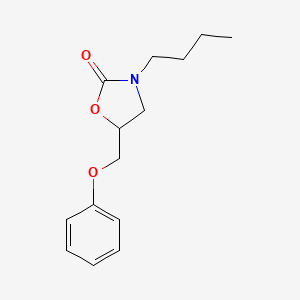

3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one

Description

Properties

IUPAC Name |

3-butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-2-3-9-15-10-13(18-14(15)16)11-17-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUAATUGSCNRFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(OC1=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one typically involves the reaction of butylamine with phenoxyacetic acid to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the intermediate to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as Lewis acids can enhance the efficiency of the cyclization process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles such as amines or thiols replace the phenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized oxazolidinone derivatives.

Reduction: Reduced oxazolidinone derivatives.

Substitution: Substituted oxazolidinone derivatives with various functional groups.

Scientific Research Applications

3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The oxazolidinone ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The phenoxymethyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations at Position 3

- 3-Ethyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one (CAS 100391-01-3): This analogue replaces the butyl group with a shorter ethyl chain. The molecular weight is 221.25 g/mol (vs. 249.30 g/mol for the butyl derivative). The reduced chain length decreases lipophilicity (estimated logP: ~1.84 vs. Key Difference: The ethyl derivative may exhibit lower tissue penetration but faster renal clearance compared to the butyl analogue.

- 3-Butyl-5-(hydroxymethyl)-1,3-oxazolidin-2-one: Replacing the phenoxymethyl group with hydroxymethyl eliminates aromaticity and introduces a polar hydroxyl group. IR spectroscopy confirms O-H stretching at 3550–3200 cm⁻¹, absent in the phenoxymethyl compound. This increases water solubility but reduces affinity for hydrophobic targets . Biological Implication: The hydroxymethyl derivative lacks herbicidal activity linked to phenoxymethyl-substituted herbicides (e.g., 2,4-D), as shown in plant growth inhibition assays .

Substituent Variations at Position 5

- Tedizolid Isomer (C17H15FN6O3): A fluorophenyl and tetrazole-pyridinyl group replaces the phenoxymethyl moiety. The fluorine atom enhances electronegativity, while the tetrazole ring enables π-π stacking and hydrogen bonding. This structural complexity correlates with potent antimicrobial activity, surpassing simpler oxazolidinones in bacterial target binding . Key Advantage: Tedizolid’s fluorine and heterocyclic substituents improve metabolic stability and bioavailability compared to the phenoxymethyl analogue.

- 3-Butyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one :

Functional Group Replacements

- Thiazolidinone Analogues: Substituting the oxazolidinone oxygen with sulfur (e.g., 2-thioxo-1,3-thiazolidin-4-one) increases electron-withdrawing effects and alters ring conformation. Thiazolidinones often exhibit distinct biological profiles, such as antidiabetic or anti-inflammatory activity, compared to oxazolidinones .

Physicochemical Properties

| Property | 3-Butyl-5-(phenoxymethyl) | 3-Ethyl-5-(phenoxymethyl) | Tedizolid Isomer |

|---|---|---|---|

| Molecular Weight (g/mol) | 249.30 | 221.25 | 378.34 |

| logP (estimated) | 2.5–3.0 | 1.84 | 1.2–1.5 |

| PSA (Ų) | 38.77 | 38.77 | 83.2 |

| Key Functional Groups | Phenoxymethyl, butyl | Phenoxymethyl, ethyl | Fluorophenyl, tetrazole |

Biological Activity

3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are known for their diverse biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 269.29 g/mol

This compound features a butyl group and a phenoxymethyl moiety that contribute to its biological properties.

Oxazolidinones, including this compound, primarily exert their antibacterial effects by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This mechanism is crucial for their efficacy against various Gram-positive bacteria and some Gram-negative pathogens.

Antimicrobial Activity

Research indicates that oxazolidinones demonstrate significant antimicrobial activity against a range of pathogens. Here is a summary of key findings regarding the antimicrobial efficacy of this compound:

Case Studies

Several studies have evaluated the biological activity of oxazolidinones in clinical settings:

- Clinical Efficacy Against MRSA : A study demonstrated that this compound showed promising results in treating infections caused by MRSA. The compound exhibited minimal inhibitory concentrations (MICs) comparable to established treatments like Linezolid.

- Inhibition of Biofilm Formation : Another investigation focused on the compound's ability to inhibit biofilm formation in Staphylococcus species. Results indicated a significant reduction in biofilm biomass when treated with this compound.

Safety and Side Effects

While oxazolidinones are effective antimicrobials, they are associated with certain side effects, including:

- Myelosuppression leading to thrombocytopenia

- Potential interactions with serotonergic agents due to monoamine oxidase inhibition

These safety profiles necessitate careful monitoring during clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.